molecular formula C23H26N2O3 B14006040 N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide CAS No. 87626-66-2

N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide

Cat. No.: B14006040
CAS No.: 87626-66-2
M. Wt: 378.5 g/mol
InChI Key: BGUAVDLHQORQPS-UHFFFAOYSA-N
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Description

    Reagents: Diethylamine, ethyl chloroacetate

    Conditions: Basic medium, room temperature

    Product: N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the chromen core, followed by the introduction of the acetamide group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

  • Step 1: Synthesis of Chromen Core

      Reagents: Phenylacetic acid, salicylaldehyde

      Conditions: Acidic medium, reflux

      Product: 4-oxo-2-phenylchromen

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to introduce additional functional groups.

      Reagents: Potassium permanganate, hydrogen peroxide

      Conditions: Acidic or basic medium

      Products: Oxidized derivatives with hydroxyl or carbonyl groups

  • Reduction: Reduction reactions can modify the chromen core or the acetamide group.

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Mild to moderate temperatures

      Products: Reduced derivatives with amine or alcohol groups

  • Substitution: Substitution reactions can introduce various substituents on the chromen or acetamide moieties.

      Reagents: Halogenated compounds, nucleophiles

      Conditions: Room temperature to reflux

      Products: Substituted derivatives with halogen, alkyl, or aryl groups

Scientific Research Applications

N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

By comparing these compounds, researchers can better understand the structure-activity relationships and optimize the design of new molecules with desired properties.

Properties

CAS No.

87626-66-2

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(4-oxo-2-phenylchromen-8-yl)acetamide

InChI

InChI=1S/C23H26N2O3/c1-3-25(4-2)14-13-24-22(27)15-18-11-8-12-19-20(26)16-21(28-23(18)19)17-9-6-5-7-10-17/h5-12,16H,3-4,13-15H2,1-2H3,(H,24,27)

InChI Key

BGUAVDLHQORQPS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1=C2C(=CC=C1)C(=O)C=C(O2)C3=CC=CC=C3

Origin of Product

United States

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